Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate is a chemical compound with the molecular formula C18H15Cl3O6 and a molecular weight of 433.67 g/mol . It is a benzoic acid derivative, specifically a methyl ester, and is characterized by the presence of multiple chloro and methoxycarbonyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate undergoes several types of chemical reactions:
Substitution Reactions: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors . The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate: Similar in structure but may have different substituents or functional groups.
Benzoic acid derivatives: Compounds like methyl 3,5-dichlorobenzoate and methyl 4-(2-(2-chlorophenoxy)ethoxy)benzoate.
Uniqueness
This compound is unique due to its specific combination of chloro and methoxycarbonyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
94023-74-2 |
---|---|
Molecular Formula |
C18H15Cl3O6 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
methyl 3,5-dichloro-4-[2-(2-chloro-4-methoxycarbonylphenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H15Cl3O6/c1-24-17(22)10-3-4-15(12(19)7-10)26-5-6-27-16-13(20)8-11(9-14(16)21)18(23)25-2/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
ZYKQVJATDNUGMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.